molecular formula C18H25N3O4S B256614 4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide

4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide

カタログ番号 B256614
分子量: 379.5 g/mol
InChIキー: IBWKIBXAAMZWKM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide, also known as DIBS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DIBS belongs to the class of sulfonamide compounds and has been studied for its ability to inhibit carbonic anhydrase enzymes, which are involved in various physiological processes.

作用機序

The mechanism of action of 4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide involves its ability to inhibit carbonic anhydrase enzymes, which are involved in various physiological processes such as pH regulation, respiration, and ion transport. By inhibiting these enzymes, 4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide can modulate various physiological processes and potentially treat diseases that are associated with their dysregulation.
Biochemical and Physiological Effects:
4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide has been shown to have various biochemical and physiological effects, such as reducing intraocular pressure in glaucoma, modulating neuronal excitability in epilepsy, and inhibiting tumor growth in cancer. Additionally, 4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.

実験室実験の利点と制限

4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide has several advantages for lab experiments, such as its ability to selectively inhibit carbonic anhydrase enzymes and its low toxicity. However, 4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide also has some limitations, such as its poor solubility in aqueous solutions and its potential for non-specific binding to proteins.

将来の方向性

1. Further studies on the potential therapeutic applications of 4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide in other diseases such as Alzheimer's disease and Parkinson's disease.
2. Development of more efficient synthesis methods for 4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide to improve its yield and purity.
3. Investigation of the structure-activity relationship of 4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide to identify more potent and selective inhibitors of carbonic anhydrase enzymes.
4. Development of 4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide-based drug delivery systems to improve its bioavailability and efficacy.

合成法

The synthesis of 4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide involves the reaction of 4,4-dimethyl-2,6-dioxocyclohexylidene hydrazine with N,N-diethylbenzenesulfonamide. The reaction is typically carried out in a solvent such as acetonitrile or dimethylformamide under reflux conditions. The resulting product is then purified using column chromatography to obtain pure 4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide.

科学的研究の応用

4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases such as glaucoma, epilepsy, and cancer. In glaucoma, 4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide has been shown to reduce intraocular pressure by inhibiting carbonic anhydrase enzymes in the eye. In epilepsy, 4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide has been studied for its ability to modulate neuronal excitability by regulating the activity of carbonic anhydrase enzymes in the brain. In cancer, 4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide has been shown to inhibit tumor growth by targeting carbonic anhydrase enzymes that are overexpressed in cancer cells.

特性

製品名

4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide

分子式

C18H25N3O4S

分子量

379.5 g/mol

IUPAC名

4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide

InChI

InChI=1S/C18H25N3O4S/c1-5-21(6-2)26(24,25)14-9-7-13(8-10-14)19-20-17-15(22)11-18(3,4)12-16(17)23/h7-10,19H,5-6,11-12H2,1-4H3

InChIキー

IBWKIBXAAMZWKM-UHFFFAOYSA-N

異性体SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NN=C2C(=O)CC(CC2=O)(C)C

SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NN=C2C(=O)CC(CC2=O)(C)C

正規SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NN=C2C(=O)CC(CC2=O)(C)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。